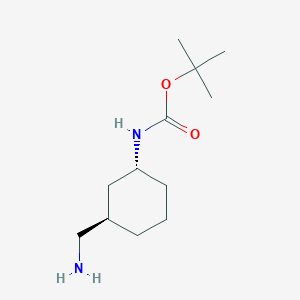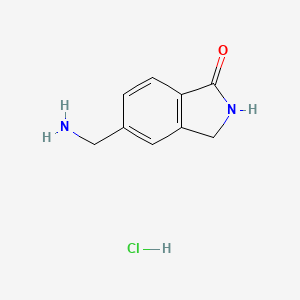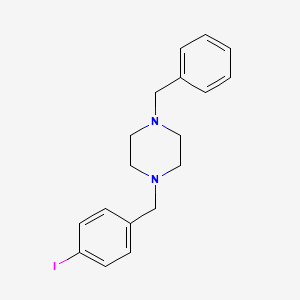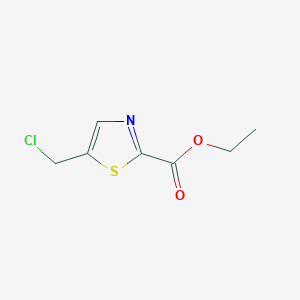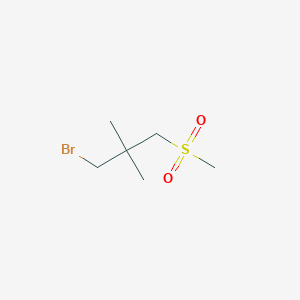![molecular formula C12H12ClN3 B1444252 [(3-クロロピリジン-4-イル)メチル][(ピリジン-4-イル)メチル]アミン CAS No. 1514324-00-5](/img/structure/B1444252.png)
[(3-クロロピリジン-4-イル)メチル][(ピリジン-4-イル)メチル]アミン
説明
[(3-Chloropyridin-4-yl)methyl][(pyridin-4-yl)methyl]amine, also known as 3CPMA, is a compound that has been widely studied due to its potential applications in various scientific areas. It is an organic compound that belongs to the pyridine family and is composed of two nitrogen-containing rings. 3CPMA has been used in a number of scientific research studies due to its unique properties, including its ability to act as a ligand for metal ions, its low toxicity, and its potential applications in drug discovery.
科学的研究の応用
非線形光学材料
[(3-クロロピリジン-4-イル)メチル][(ピリジン-4-イル)メチル]アミン: とその誘導体は、非線形光学(NLO) における潜在的な用途について研究されてきました。これらの材料は、光トリガー、光周波数変換器、光メモリ、変調器、偏向器など、光信号処理アプリケーションにとって不可欠です。 この化合物は、ジルコニウム4-スルホフェニルホスホネートの層間空間に水素結合の密なネットワークを形成する能力を持つため、巨視的レベルでの光学的非線形性を高める候補となります .
医薬品合成
この化合物は、さまざまな医薬品の合成における重要な中間体として役立ちます。ピリジニル構造と類似したイミダゾール誘導体は、幅広い生物活性で知られています。 これらには、抗菌、抗腫瘍、抗糖尿病、抗炎症などがあります 。この化合物の構造的柔軟性により、効力を向上させ、副作用を軽減した新しい薬物を開発することができます。
白血病治療研究
白血病に対する強力な治療薬の探索において、[(3-クロロピリジン-4-イル)メチル][(ピリジン-4-イル)メチル]アミンは、チロシンキナーゼの活性を阻害する化合物の構造類似体として特定されています 。これは、チロシンキナーゼが白血病を含むさまざまな癌の治療における主要な標的であるため、重要です。
インドール誘導体の生物活性
インドール誘導体(私たちの興味の対象である化合物と構造的に関連している)に関する研究では、さまざまな生物活性が示されています。 これらの活性は、抗ウイルス、抗癌、抗HIV、抗菌効果にわたります 。この化合物のインドール誘導体との構造的類似性は、これらの分野における潜在的な用途を示唆しています。
抗結核剤
この化合物は、抗結核剤の設計における用途について検討されてきました。 その構造的特性により、結核の原因となる細菌である結核菌の増殖を阻害する効果について試験できる分子を作成できます .
分子設計とインターカレーション
この化合物の分子構造により、ジルコニウムスルホフェニルホスホネートなどの層状構造内にインターカレーションさせることができます。 この特性は、所望の化学的または物理的特性を実現するために、化合物を特定の配向で配置できる分子設計において役立ちます .
作用機序
Target of Action
Similar compounds have been found to interact with various biological targets, such as collagen prolyl-4-hydroxylase .
Mode of Action
It’s known that the molecules are connected by n–h…o and n–h…n hydrogen bonds between amine and amide, and amide and pyrimidine atoms to infinite chains .
Biochemical Pathways
Related compounds have been found to inhibit collagen prolyl-4-hydroxylase, which plays a crucial role in collagen biosynthesis .
Result of Action
Related compounds have been found to inhibit collagen prolyl-4-hydroxylase, which could potentially affect collagen biosynthesis .
Action Environment
It’s known that the intercalated molecules were placed between so3h groups of the host layers .
生化学分析
Biochemical Properties
[(3-Chloropyridin-4-yl)methyl][(pyridin-4-yl)methyl]amine plays a role in biochemical reactions by interacting with specific enzymes and proteins. This compound has been shown to form hydrogen bonds with amine and amide groups, which can influence its binding affinity and specificity . The interactions between [(3-Chloropyridin-4-yl)methyl][(pyridin-4-yl)methyl]amine and biomolecules such as collagen prolyl-4-hydroxylase suggest that it may act as an inhibitor, affecting the enzyme’s activity and subsequent biochemical pathways . These interactions are crucial for understanding the compound’s role in modulating biochemical reactions and its potential therapeutic applications.
Cellular Effects
[(3-Chloropyridin-4-yl)methyl][(pyridin-4-yl)methyl]amine has been observed to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to inhibit enzymes like collagen prolyl-4-hydroxylase can lead to alterations in collagen synthesis and deposition, impacting cell structure and function . Additionally, [(3-Chloropyridin-4-yl)methyl][(pyridin-4-yl)methyl]amine may affect cell signaling pathways by modulating the activity of key proteins involved in signal transduction, thereby influencing gene expression and cellular responses to external stimuli.
Molecular Mechanism
The molecular mechanism of [(3-Chloropyridin-4-yl)methyl][(pyridin-4-yl)methyl]amine involves its binding interactions with specific biomolecules. The compound’s ability to form hydrogen bonds with amine and amide groups suggests that it can interact with enzymes and proteins at their active sites, potentially inhibiting or activating their functions . For example, the inhibition of collagen prolyl-4-hydroxylase by [(3-Chloropyridin-4-yl)methyl][(pyridin-4-yl)methyl]amine can result in decreased hydroxylation of proline residues in collagen, affecting the stability and function of collagen fibers . These molecular interactions are essential for understanding the compound’s effects on biochemical pathways and cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [(3-Chloropyridin-4-yl)methyl][(pyridin-4-yl)methyl]amine can change over time due to factors such as stability and degradation. Studies have shown that the compound’s stability can be influenced by environmental conditions, such as temperature and pH . Over time, [(3-Chloropyridin-4-yl)methyl][(pyridin-4-yl)methyl]amine may undergo degradation, leading to a decrease in its efficacy and potential changes in its biological activity. Long-term studies in in vitro and in vivo settings are necessary to fully understand the temporal effects of this compound on cellular function and biochemical pathways.
Dosage Effects in Animal Models
The effects of [(3-Chloropyridin-4-yl)methyl][(pyridin-4-yl)methyl]amine can vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects by modulating enzyme activity and cellular processes without causing significant toxicity . At higher doses, [(3-Chloropyridin-4-yl)methyl][(pyridin-4-yl)methyl]amine may induce adverse effects, such as cytotoxicity and disruption of normal cellular functions . Understanding the dosage-dependent effects of this compound is crucial for determining its safety and efficacy in potential therapeutic applications.
Metabolic Pathways
[(3-Chloropyridin-4-yl)methyl][(pyridin-4-yl)methyl]amine is involved in specific metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound’s interactions with enzymes like collagen prolyl-4-hydroxylase suggest that it may influence metabolic flux and metabolite levels in biochemical pathways . Additionally, [(3-Chloropyridin-4-yl)methyl][(pyridin-4-yl)methyl]amine may undergo biotransformation, resulting in the formation of metabolites that can further modulate its biological activity and effects on cellular processes.
Transport and Distribution
The transport and distribution of [(3-Chloropyridin-4-yl)methyl][(pyridin-4-yl)methyl]amine within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to form hydrogen bonds with amine and amide groups suggests that it can be transported across cell membranes and distributed to specific cellular compartments . Understanding the transport and distribution mechanisms of [(3-Chloropyridin-4-yl)methyl][(pyridin-4-yl)methyl]amine is essential for determining its localization and accumulation within cells and tissues, which can impact its biological activity and therapeutic potential.
Subcellular Localization
[(3-Chloropyridin-4-yl)methyl][(pyridin-4-yl)methyl]amine exhibits specific subcellular localization, which can affect its activity and function. The compound’s interactions with targeting signals and post-translational modifications may direct it to specific compartments or organelles within the cell . For example, [(3-Chloropyridin-4-yl)methyl][(pyridin-4-yl)methyl]amine may localize to the endoplasmic reticulum or mitochondria, where it can interact with enzymes and proteins involved in key biochemical pathways. Understanding the subcellular localization of this compound is crucial for elucidating its mechanisms of action and potential therapeutic applications.
特性
IUPAC Name |
N-[(3-chloropyridin-4-yl)methyl]-1-pyridin-4-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3/c13-12-9-15-6-3-11(12)8-16-7-10-1-4-14-5-2-10/h1-6,9,16H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGCWNJCSGURMNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CNCC2=C(C=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-(4-Fluorobenzyl)-4-chloro-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1444169.png)
![4-[3-(Dimethylamino)phenoxy]benzene-1-carboximidamide hydrochloride](/img/structure/B1444171.png)
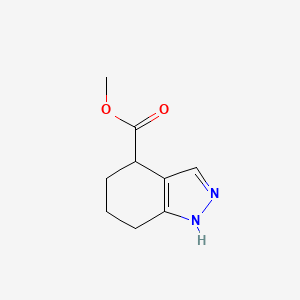
![Methyl 2-[(3,3,3-trifluoropropyl)amino]acetate hydrochloride](/img/structure/B1444173.png)
![2-[Chloro(difluoro)methoxy]-1,3-dimethyl-benzene](/img/structure/B1444174.png)
